molecular formula C8H17NO2S B1385967 4-((Ethylsulfonyl)methyl)piperidine CAS No. 1018285-68-1

4-((Ethylsulfonyl)methyl)piperidine

カタログ番号: B1385967
CAS番号: 1018285-68-1
分子量: 191.29 g/mol
InChIキー: UFTVDUBJJOFWMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((Ethylsulfonyl)methyl)piperidine is a high-purity chemical compound offered for research and development purposes. This piperidine derivative features an ethylsulfonyl group, making it a valuable intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Researchers utilize this compound as a key building block in the exploration and synthesis of novel molecules. Its structure is often employed in medicinal chemistry programs, including the development of central nervous system (CNS) active agents and other therapeutic candidates. The compound is intended for use in laboratory settings only by qualified professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All researchers must handle this material in accordance with applicable laws and regulations.

特性

IUPAC Name

4-(ethylsulfonylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTVDUBJJOFWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651576
Record name 4-[(Ethanesulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018285-68-1
Record name 4-[(Ethanesulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-((Ethylsulfonyl)methyl)piperidine CAS 14673-99-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-((Ethylsulfonyl)methyl)piperidine (CAS 14673-99-5)

Executive Summary & Chemical Identity

4-((Ethylsulfonyl)methyl)piperidine is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical intermediate for introducing the ethylsulfonyl motif—a polar, metabolically stable pharmacophore—into drug candidates. This moiety is particularly valued in the design of Janus Kinase (JAK) inhibitors, GPCR ligands, and ion channel modulators, where it functions to optimize solubility and hydrogen-bond accepting capabilities without introducing the metabolic liabilities associated with sulfides or labile esters.

Property Data
CAS Number 14673-99-5
IUPAC Name 4-((Ethylsulfonyl)methyl)piperidine
Molecular Formula C₈H₁₇NO₂S
Molecular Weight 191.29 g/mol
Physical State Solid (typically supplied as HCl salt)
Key Functional Groups Secondary Amine (Piperidine), Sulfone (Ethylsulfonyl)
pKa (Predicted) ~10.8 (Piperidine NH)

Medicinal Chemistry Utility: The "Sulfone Advantage"

In drug discovery, the transition from a sulfide (-S-) or a carbonyl (-C=O) to a sulfone (-SO₂-) is a strategic modification.

  • Metabolic Stability: Unlike sulfides, which are prone to rapid oxidation by cytochrome P450 enzymes (leading to chiral sulfoxides and potentially toxic metabolites), the sulfone group represents a "terminal" oxidation state. It is highly resistant to further oxidative metabolism.

  • Dipole & Solubility: The sulfone group is a strong hydrogen bond acceptor with a high dipole moment. Incorporating the ((ethylsulfonyl)methyl) tail helps lower the LogP (lipophilicity) of a scaffold, improving aqueous solubility and reducing non-specific binding.

  • Bioisosterism: It acts as a non-planar bioisostere for amides and esters, often maintaining potency while improving the pharmacokinetic (PK) profile.

Validated Synthesis Protocol

The following protocol outlines a robust, high-yielding route to synthesize 4-((ethylsulfonyl)methyl)piperidine starting from commercially available N-Boc-4-hydroxymethylpiperidine . This route utilizes a "Protect-Activate-Displace-Oxidize-Deprotect" strategy to ensure chemoselectivity.

Step-by-Step Methodology

Reagents:

  • Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Displacement: Sodium ethanethiolate (EtSNa) (or Ethanethiol + NaH).

  • Oxidation: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

  • Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Protocol:

  • Mesylation (Activation):

    • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Stir for 2 hours. Wash with water, dry (MgSO₄), and concentrate to yield the mesylate intermediate. Note: The mesylate is unstable on silica; proceed immediately.

  • Nucleophilic Displacement (Sulfide Formation):

    • Dissolve the crude mesylate in DMF.

    • Add Sodium ethanethiolate (1.5 eq). If using Ethanethiol (stench!), generate the anion in situ with NaH at 0°C.

    • Heat to 60°C for 4–6 hours.

    • Workup: Quench with water, extract with EtOAc.[1] The product is tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate.

  • Oxidation (Sulfone Formation):

    • Dissolve the sulfide intermediate in DCM (0.1 M).

    • Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise. Critical: Maintain 0°C to prevent N-oxide formation, although the Boc group largely protects the nitrogen.

    • Stir at room temperature for 3 hours.

    • Quench: Wash with saturated Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃.

    • Isolate tert-butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate.

  • Deprotection (Final Product):

    • Dissolve the Boc-sulfone in DCM.

    • Add TFA (10 eq) or 4M HCl/Dioxane (5 eq). Stir for 2 hours.

    • Concentrate to dryness.

    • Purification: Recrystallize from EtOH/Et₂O to obtain the pure HCl salt or neutralize with basic resin for the free base.

Visualization of Reaction Pathways

The following diagram illustrates the synthetic logic and the SAR (Structure-Activity Relationship) flow for this scaffold.

G cluster_sar Medicinal Chemistry Utility Start N-Boc-4-hydroxymethyl piperidine Mesylate Mesylate Intermediate Start->Mesylate MsCl, TEA (Activation) Sulfide Sulfide Intermediate Mesylate->Sulfide EtSNa, DMF (Displacement) Sulfone Boc-Protected Sulfone Sulfide->Sulfone mCPBA or Oxone (Oxidation) Final 4-((Ethylsulfonyl)methyl) piperidine (HCl Salt) Sulfone->Final HCl/Dioxane (Deprotection) Feature1 Piperidine NH: Handle for coupling (Amides/Ureas) Final->Feature1 Feature2 Sulfone (SO2): H-Bond Acceptor Metabolic Stability Final->Feature2

Figure 1: Synthetic pathway from N-Boc-4-hydroxymethylpiperidine to the target sulfone, highlighting key transformations and SAR features.

Experimental Data Summary

ExperimentReagentEquiv.[1][2][3][4][5][6]ConditionsExpected YieldNotes
Activation MsCl1.2DCM, 0°C, 2h>90%Quantitative conversion typical.
Thio-alkylation EtSNa1.5DMF, 60°C, 4h75-85%Odorous reaction; use bleach trap.
Oxidation m-CPBA2.2DCM, 0°C -> RT80-90%Monitor for sulfoxide (intermediate).
Deprotection HCl (4M)5.0Dioxane, RT, 2h>95%Product precipitates as HCl salt.

Safety & Handling

  • Sulfone Synthesis: The oxidation step using m-CPBA is exothermic. On a large scale (>10g), strictly control the addition rate and temperature to prevent thermal runaway.

  • Thiol Handling: Ethanethiol and sodium ethanethiolate possess a potent, offensive odor (stench). All reactions involving these reagents must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

  • Piperidine Exposure: As a secondary amine, the final product is a skin and eye irritant. Wear standard PPE (gloves, goggles).

References

  • Bahrami, K., et al. (2010).[4] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208–6213. Link

  • Voutyritsa, E., et al. (2017).[4] "Organocatalytic Oxidation of Sulfides to Sulfones." Synthesis, 49(04), 917-924. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1147107, 4-((Ethylsulfonyl)methyl)piperidine." PubChem. Link

  • Lutz, M., et al. (2018).[4] "Solid-State Oxidation of Sulfides to Sulfones." Synthesis, 50(11), 2231-2234. Link

Sources

piperidine sulfone derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidine Sulfone and Sulfonamide Derivatives in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a sulfone or sulfonamide moiety, the resulting architecture offers a synthetically tractable platform for developing highly potent and selective therapeutic agents across a multitude of disease areas. This guide provides a comprehensive analysis of piperidine sulfone and sulfonamide derivatives, moving beyond a simple literature review to offer field-proven insights into their design, synthesis, structure-activity relationships (SAR), and mechanisms of action. We will explore their application in oncology as matrix metalloproteinase (MMP) inhibitors, in neurodegenerative disease as γ-secretase modulators, and delve into the cutting-edge role of the related aryl sulfonamides as "molecular glue" protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Piperidine Sulf(on)amide Scaffold: A Union of Stability and Functionality

The strategic combination of a piperidine ring and a sulfur(VI) group (sulfone or sulfonamide) creates a scaffold with compelling drug-like properties.

  • The Piperidine Core: This saturated heterocycle typically adopts a stable chair conformation, which provides a rigid, three-dimensional framework. This conformational stability allows for the precise spatial orientation of substituents, which is a critical factor in optimizing interactions with complex biological targets like enzyme active sites.[2] Furthermore, the basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding.[1]

  • The Sulfone/Sulfonamide Moiety: The sulfone group (R-SO₂-R') is a chemically inert and stable functional group that acts as a strong hydrogen bond acceptor. Its sulfonamide counterpart (R-SO₂-NR'R'') adds a hydrogen bond donor (for primary/secondary amides), offering another handle to modulate physicochemical properties and target engagement.[4] These groups are metabolically robust and can orient appended chemical groups in well-defined vectors, making them highly valuable in rational drug design.

This combination of a conformationally restricted core and a versatile, stable functional group underpins the success of this scaffold class.

Synthetic Strategies: From Core Construction to Final Candidate

The synthesis of piperidine sulfone and sulfonamide derivatives requires robust and adaptable chemical methods. The chosen route must not only be efficient but also allow for the systematic exploration of chemical diversity to build a comprehensive SAR.

General Synthetic Workflow

A common and effective approach involves a multi-step sequence starting from commercially available piperidine precursors. This workflow is designed to be self-validating at each stage, ensuring the integrity of the intermediates before proceeding.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Sulfone/Sulfonamide Installation cluster_2 PART 3: Final Diversification & Deprotection A Starting Material (e.g., Ethyl Isonipecotate) B N-Protection (e.g., Boc Anhydride) A->B Standard Conditions C α-Carbon Functionalization (e.g., LDA, Alkylation) B->C Strong Base, Electrophile D Sulfur Linkage (e.g., Thiol Alkylation) C->D Nucleophilic Substitution F OR: Sulfonamide Formation (e.g., Arylsulfonyl Chloride) E Oxidation to Sulfone (e.g., m-CPBA, Oxone®) D->E Controlled Oxidation G N-Deprotection (e.g., TFA, HCl) E->G F->G H Piperidine N-Alkylation (Reductive Amination) G->H Aldehyde/Ketone, Reducing Agent I Final Derivative H->I

Caption: Generalized workflow for piperidine sulfone/sulfonamide synthesis.

Experimental Protocol: Synthesis of a Piperidine β-Sulfone Precursor

This protocol is adapted from the methodologies reported for the synthesis of MMP inhibitors and represents a field-proven approach.[5]

Objective: To synthesize the core intermediate amine 4 , a versatile precursor for diversification.

Step 1: Iodomethylation of N-Boc-4-piperidone

  • Rationale: This step introduces a reactive handle at the 4-position, which is crucial for subsequent coupling with the sulfur-containing moiety. The Boc protecting group is chosen for its stability under the strongly basic conditions required for this step and its facile removal later.

  • Procedure:

    • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under N₂, add n-butyllithium (1.1 eq) dropwise. Stir for 30 min to form lithium diisopropylamide (LDA).

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Quench the enolate by adding a solution of diiodomethane (1.5 eq) in THF. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Work-up: Quench with saturated aq. NH₄Cl, extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography (silica gel) to yield the iodomethyl derivative.

  • Validation: Confirm structure by ¹H NMR (appearance of signals for the -CH₂I group) and mass spectrometry.

Step 2: Sulfide Installation and Oxidation

  • Rationale: A nucleophilic substitution reaction installs the aryl sulfide, which is then oxidized to the target sulfone. m-CPBA is a common and effective oxidant for this transformation. Performing the oxidation directly on the sulfide is often more efficient than attempting to couple a sulfinate.

  • Procedure:

    • To a solution of an appropriate aryl thiol (e.g., 4-phenoxythiophenol, 1.1 eq) in DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Add the iodomethyl piperidine derivative from Step 1 (1.0 eq) and stir at room temperature for 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Dissolve the crude sulfide in dichloromethane (DCM) and cool to 0 °C. Add m-CPBA (2.5 eq) portion-wise. Stir at room temperature until TLC/LCMS analysis shows complete consumption of the sulfide and sulfoxide intermediates.

    • Work-up: Quench with aq. Na₂S₂O₃, wash with aq. NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify by flash column chromatography to yield the sulfone.

  • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS to verify the correct mass of the sulfone product.

Step 3: Boc Deprotection

  • Rationale: Acid-mediated cleavage of the Boc group unmasks the piperidine nitrogen, enabling final diversification.

  • Procedure:

    • Dissolve the Boc-protected sulfone (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 2-4 hours, monitoring by TLC/LCMS.

    • Concentrate the reaction mixture to dryness in vacuo to afford the desired amine hydrochloride salt 4 . This is often used directly in the next step without further purification.

  • Validation: Confirm deprotection by ¹H NMR (disappearance of the t-butyl signal) and LCMS.

Structure-Activity Relationships (SAR): Tuning Potency and Properties

Systematic modification of the piperidine sulfone scaffold has yielded critical insights into the structural requirements for potent biological activity and favorable pharmacokinetic profiles.

Case Study: Matrix Metalloproteinase (MMP) Inhibitors

The development of piperidine sulfone hydroxamates as MMP inhibitors provides a classic example of SAR-driven optimization.[5] The primary goal was to potently inhibit MMP-2, -9, and -13, which are implicated in tumor metastasis, while sparing MMP-1 to avoid musculoskeletal side effects.

Key Findings:

  • α- vs. β-Sulfone Placement: The position of the sulfone relative to the core piperidine ring was found to be a critical determinant of potency. Shifting from a β-sulfone to an α-sulfone architecture generally resulted in superior potency against target MMPs and improved oral exposure.

  • Piperidine N-Substitution: The substituent on the piperidine nitrogen significantly modulates pharmacokinetic properties. While the secondary amine (N-H) was less potent, small alkyl groups like N-methyl and N-cyclopropyl provided a good balance of potency and oral bioavailability.

Table 1: SAR Summary of Piperidine Sulfone MMP Inhibitors

Compound ID Core Scaffold N-Substituent (R) MMP-13 IC₅₀ (nM) MMP-1 IC₅₀ (nM) Selectivity (MMP-1/MMP-13) Oral Bioavailability (BA, %)
β-Sulfone Series β-Piperidine Sulfone -CH₃ 0.5 1500 3000x Moderate
27b α-Piperidine Sulfone -H 13 5400 415x 16
27c α-Piperidine Sulfone -CH₃ 0.3 2300 7667x 59
27e α-Piperidine Sulfone -Cyclopropyl 0.3 1900 6333x 36

Data synthesized from Becker et al., J. Med. Chem. 2005.[5]

Case Study: γ-Secretase Inhibitors for Alzheimer's Disease

In a different therapeutic context, small, conformationally restricted piperidine N-arylsulfonamides were developed as γ-secretase inhibitors to reduce the production of the Aβ peptide implicated in Alzheimer's disease.[6]

Key Findings:

  • Conformational Constraint: Early leads in the sulfonamide series suffered from high molecular weight and significant inhibition of the metabolic enzyme CYP3A4. Introducing conformational restriction, such as a 2,6-disubstitution pattern on the piperidine ring, helped to lower molecular weight and mitigate this liability.

  • Aryl Sulfonamide Moiety: The nature of the aryl group on the sulfonamide was critical for potency. Electron-withdrawing groups and specific substitution patterns were explored to optimize interactions with the enzyme.

These examples underscore a fundamental principle: subtle structural modifications to the piperidine sulf(on)amide scaffold can have profound impacts on potency, selectivity, and pharmacokinetic properties, enabling its adaptation to disparate biological targets.

Therapeutic Applications & Mechanisms of Action

The versatility of the piperidine sulf(on)amide scaffold is evident in its application across diverse therapeutic areas, each leveraging a distinct mechanism of action.

Oncology: Inhibition of Tumor Invasion via MMPs

As discussed, piperidine sulfones have been developed as potent MMP inhibitors.[5] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). In cancer, tumor cells overexpress MMPs to break down the ECM, facilitating tumor growth, invasion into surrounding tissues, and metastasis.

cluster_0 Tumor Microenvironment Tumor Tumor Cell MMP MMP-2, MMP-9, MMP-13 Tumor->MMP Overexpresses Degradation ECM Degradation MMP->Degradation Catalyzes ECM Extracellular Matrix (Collagen, etc.) Invasion Tumor Invasion & Metastasis Degradation->Invasion Enables Inhibitor Piperidine Sulfone Inhibitor (SC-276) Inhibitor->MMP Blocks Active Site

Caption: MOA of Piperidine Sulfone MMP inhibitors in cancer.

By binding to the zinc ion in the MMP active site, these inhibitors block its catalytic activity. This prevents ECM degradation, thereby inhibiting a critical pathway required for cancer cells to spread. The selectivity against MMP-1 is crucial for minimizing mechanism-based toxicity.[5]

Neuroscience: Modulation of Aβ Production in Alzheimer's Disease

Piperidine N-arylsulfonamides have been identified as orally active inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[6] γ-Secretase is an intramembrane protease that cleaves the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species. These peptides aggregate to form the amyloid plaques characteristic of the disease. By inhibiting γ-secretase, these compounds reduce the levels of Aβ peptides in the brain, representing a direct, disease-modifying therapeutic strategy.

Advanced MOA: Aryl Sulfonamides as Molecular Glue Degraders

A groundbreaking application for the broader sulfonamide class is in the field of targeted protein degradation. Certain aryl sulfonamides, such as indisulam and E7820, function as "molecular glues."[7][8][9] They do not inhibit a target directly but instead induce a new protein-protein interaction.

Specifically, these molecules bind to DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[7][9] This drug-bound DCAF15 presents a new surface that selectively recruits the RNA-binding protein RBM39 as a "neo-substrate." The E3 ligase then polyubiquitinates RBM39, marking it for destruction by the cell's proteasome. The degradation of RBM39 leads to splicing errors in cancer cells, triggering cell death.

cluster_0 CRL4 E3 Ligase Complex cluster_1 Ternary Complex Formation DCAF15 DCAF15 (Substrate Receptor) CUL4 CUL4-DDB1-RBX1 DCAF15->CUL4 part of Glue Aryl Sulfonamide 'Molecular Glue' Glue->DCAF15 Binds to DCAF15_Glue DCAF15 + Glue RBM39 Target Protein (RBM39) Ternary [RBM39-Glue-DCAF15] RBM39->Ternary Recruited to New Interface Proteasome Proteasome Degradation RBM39 Degradation & Anti-Cancer Effect Proteasome->Degradation Executes DCAF15_Glue->Ternary Ternary->Proteasome Polyubiquitination & Targeting

Caption: MOA of aryl sulfonamides as molecular glue degraders.

This mechanism represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, allowing for the targeting of proteins previously considered "undruggable." While current examples do not feature a piperidine, the core aryl sulfonamide chemistry is directly relevant and highlights a promising future direction for the field.

Future Perspectives & Challenges

The piperidine sulfone and sulfonamide scaffold remains an area of active research with immense potential.

  • Expanding Therapeutic Space: While oncology and neuroscience are well-explored, opportunities exist in other areas such as infectious diseases (e.g., antibacterial agents) and metabolic disorders.[4][10]

  • Chiral Synthesis: The development of robust, scalable methods for the enantioselective synthesis of substituted piperidines will be critical for accessing more complex and specific chemical matter.[1]

  • Molecular Glues and Beyond: Adapting the piperidine sulfonamide scaffold for use in targeted protein degradation, by incorporating it into molecular glue or PROTAC designs, is a logical and exciting next step. This would combine the favorable PK properties of the piperidine core with a powerful, catalytic mechanism of action.

The primary challenge remains the prospective design of these molecules. While SAR provides a roadmap, predicting off-target effects and achieving ideal pharmacokinetic and safety profiles requires extensive, multi-parameter optimization. Nonetheless, the proven success and inherent versatility of the piperidine sulf(on)amide scaffold ensure it will remain a valuable tool in the medicinal chemist's armamentarium for years to come.

References

  • Bussiere, D. E., et al. (2020). Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820. Structure, 27(11), 1625-1633.e3. [Link]

  • Faust, T. B., et al. (2020). Aryl sulphonamides are molecular glues between RBM39 and DCAF15. ResearchGate. [Link]

  • Han, T., et al. (2017). Aryl sulfonamides are molecular glues between RBM39 and DCAF15. Nature Chemical Biology, 13(12), 1241-1247. [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry, 63(18), 10397-10413. [Link]

  • Park, S., et al. (2021). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecules and Cells, 44(2), 107-116. [Link]

  • Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5335. [Link]

  • Becker, D. P., et al. (2005). Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6713-6730. [Link]

  • Xu, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(10), 958-964. [Link]

  • Xiang, J., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Journal of Medicinal Chemistry, 51(14), 4068-4071. [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294. [Link]

  • Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 745-753. [Link]

  • International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

  • Al-Sayad, K., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • Davies, M. F., & Onan, T. S. (1989). A microiontophoretic study of the actions of the putative sleep factor, piperidine, in the rat brainstem. British Journal of Pharmacology, 97(1), 37-44. [Link]

  • Szymańska, E., et al. (2018). Novel Sulfenamides and Sulfonamides Based on Pyridazinone and Pyridazine Scaffolds as CB1 Receptor Ligand Antagonists. Molecules, 23(1), 124. [Link]

  • Golebiewski, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Le Coguic, A. (1995). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Le Diabete a l'aube du XXIe siecle. Actualites en diabetologie de l'Hotel-Dieu, 103-110. [Link]

  • Singh, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

  • Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]

Sources

Methodological & Application

Technical Guide: 4-((Ethylsulfonyl)methyl)piperidine in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 4-((Ethylsulfonyl)methyl)piperidine , a critical pharmacophore intermediate used in the development of Janus Kinase (JAK) inhibitors.

While Baricitinib (Olumiant) utilizes an azetidine ring with an ethylsulfonyl motif, and Tofacitinib (Xeljanz) utilizes a piperidine ring, the 4-((Ethylsulfonyl)methyl)piperidine scaffold represents a hybrid structural motif. It combines the ring size of Tofacitinib with the sulfone hydrogen-bond acceptor profile of Baricitinib, making it a vital building block for next-generation JAK1/JAK2 inhibitors designed to optimize selectivity and metabolic stability.[1]

Part 1: Strategic Context & Retrosynthesis[1]

The efficacy of JAK inhibitors relies on the ATP-competitive binding of the pyrrolo[2,3-d]pyrimidine (or similar) hinge-binding motif. The "tail" of the molecule—in this case, the 4-((ethylsulfonyl)methyl)piperidine moiety—extends into the solvent-exposed region of the kinase domain. This extension is critical for:

  • Selectivity: Tuning interactions with the JAK1/JAK2 specific pockets.[1]

  • Physicochemical Properties: The sulfone group acts as a metabolic handle and hydrogen bond acceptor, modulating solubility and permeability.[1]

Retrosynthetic Analysis

The synthesis is designed to be modular, allowing for the late-stage coupling of the piperidine "tail" to the heteroaromatic "head."[1]

Retrosynthesis Target JAK Inhibitor Candidate (Piperidine-Sulfone Analog) Coupling SNAr Coupling Target->Coupling Scaffold 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (JAK Core) Coupling->Scaffold Intermediate 4-((Ethylsulfonyl)methyl)piperidine (The Nucleophile) Coupling->Intermediate Precursor1 N-Boc-4-(hydroxymethyl)piperidine Intermediate->Precursor1  1. MsCl 2. NaSEt 3. mCPBA 4. Deprotection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the JAK inhibitor scaffold.

Part 2: Synthesis Protocol – The Intermediate

Target Molecule: 4-((Ethylsulfonyl)methyl)piperidine Trifluoroacetate CAS: 1018285-68-1 (Free base)

This protocol describes a robust, scalable 4-step synthesis starting from commercially available N-Boc-4-piperidinemethanol .[1]

Reagents & Materials Table
ReagentEquiv.RoleSafety Note
N-Boc-4-piperidinemethanol 1.0Starting MaterialIrritant
Methanesulfonyl Chloride (MsCl) 1.2Activation AgentCorrosive, Lachrymator
Sodium Ethanethiolate (NaSEt) 1.5NucleophileStench, Toxic
m-CPBA (77%) 2.5OxidantShock Sensitive, Oxidizer
Trifluoroacetic Acid (TFA) 10.0DeprotectionCorrosive, Volatile
Step-by-Step Methodology
Step 1: Mesylation of Alcohol[1]
  • Dissolution: Dissolve N-Boc-4-piperidinemethanol (10.0 g, 46.4 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere. Cool to 0°C.[1][2]

  • Activation: Add Triethylamine (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hex:EtOAc 1:1).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude mesylate (quant.).[1]

Step 2: Thioether Formation (S-Alkylation)
  • Displacement: Dissolve the crude mesylate in DMF (10 vol). Add Sodium Ethanethiolate (1.5 equiv) in one portion.

  • Heating: Heat the mixture to 60°C for 4 hours. Note: Use a bleach scrubber for exhaust gases due to thiol stench.[1]

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1] Concentrate to yield tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate .[1]

Step 3: Oxidation to Sulfone[1]
  • Oxidation: Dissolve the thioether in DCM (10 vol). Cool to 0°C.[1][2]

  • Addition: Add m-CPBA (2.5 equiv) portion-wise over 30 minutes. The reaction is exothermic.[1]

  • Completion: Stir at RT for 3 hours. Check for disappearance of sulfoxide intermediate by LCMS.

  • Quench: Quench with 10% Na₂S₂O₃ (aq) to destroy excess peroxide, then wash with saturated NaHCO₃.

  • Purification: Crystallize from Hexane/EtOAc or purify via silica flash chromatography to obtain the Boc-protected sulfone .

Step 4: Boc-Deprotection[1]
  • Acidolysis: Dissolve the intermediate in DCM (5 vol). Add TFA (10 vol) dropwise at 0°C.

  • Stir: Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.[1]

  • Product: The residue is the 4-((Ethylsulfonyl)methyl)piperidine trifluoroacetate salt .[1]

    • Yield: ~75-85% over 4 steps.[1]

    • Appearance: Off-white hygroscopic solid.[1]

Part 3: Application Protocol – Coupling to JAK Scaffold

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected with SEM or Tosyl for optimized yields).

Experimental Workflow

This step couples the synthesized piperidine "tail" to the heteroaromatic "head," a standard transformation in the synthesis of Tofacitinib and Baricitinib analogs.[1]

CouplingWorkflow Start Piperidine Salt + Chloro-Pyrrolopyrimidine Mix Mix in n-BuOH or DMF/Water Start->Mix Base Add K2CO3 or DIPEA (3.0 equiv) Mix->Base Heat Heat to 100°C (12-24 h) Base->Heat Workup Aq. Workup & Deprotection (if SEM used) Heat->Workup Final Purified JAK Inhibitor Workup->Final

Figure 2: General workflow for the SNAr coupling reaction.

Detailed Procedure
  • Preparation: In a pressure vial, suspend 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and 4-((Ethylsulfonyl)methyl)piperidine TFA salt (1.2 equiv) in n-Butanol or DMF.

  • Base: Add DIPEA (3.0 equiv) or K₂CO₃ (3.0 equiv).[1]

  • Reaction: Seal and heat to 100°C–120°C for 16 hours.

  • Monitoring: Monitor by LCMS for the formation of the coupled product [M+H]+.

  • Deprotection (Global): If the SEM group is present, treat the crude coupled product with TFA/DCM followed by ethylenediamine or LiBF₄/NH₄OH to remove the SEM group.[1]

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic peaks: Sulfone -CH2- (q, ~3.0 ppm), Piperidine ring protons.[1][2]
Purity HPLC (UV 254 nm)> 95.0% (Area %)
Residual Solvent GC-HeadspaceDCM < 600 ppm, DMF < 880 ppm
Water Content Karl Fischer< 1.0% w/w (Hygroscopic salt)
Troubleshooting Common Issues
  • Low Yield in Step 2 (Alkylation): Ensure the mesylate is freshly prepared. If hydrolysis occurs, switch to Tosylate activation for higher stability.[1]

  • Incomplete Oxidation (Step 3): If sulfoxide persists, add an additional 0.5 equiv of m-CPBA or switch to Oxone in MeOH/Water for a "greener" oxidation.[1]

  • Coupling Fails (SNAr): If the chloride is unreactive, switch to 4-fluoro -7H-pyrrolo[2,3-d]pyrimidine or use microwave irradiation at 140°C for 1 hour.

References

  • JAK Inhibitor Structural Biology

    • Clark, J. D., et al. "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases."[1] Journal of Medicinal Chemistry 57.12 (2014): 5023-5038.[1]

  • Synthesis of Piperidine Sulfones

    • Parchem Fine & Specialty Chemicals.[1] "4-((Ethylsulfonyl)methyl)piperidine Product Data."

  • Baricitinib & Tofacitinib Chemistry

    • Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis."[1] Journal of Medicinal Chemistry 53.24 (2010): 8468-8484.[1]

  • General SNAr Coupling Protocols

    • Roughley, S. D., & Jordan, A. M.[1] "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry, 2011.[1] (Contextualizing sulfone use in drug design).

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 4-((Ethylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Revolutionizing Synthesis with Microwave Technology

In the relentless pursuit of efficiency and sustainability in drug discovery and development, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[1][2][3] Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules and ions.[1][4][5] This unique mechanism of "volumetric heating" leads to a rapid and uniform temperature increase, dramatically accelerating reaction rates, often reducing reaction times from hours or days to mere minutes.[3][6][7] The key advantages of MAOS, including enhanced yields, higher product purity, reduced energy consumption, and the potential for solvent-free reactions, position it as a cornerstone of green chemistry.[1][2][8] These benefits are particularly impactful in the synthesis of novel molecular entities, where rapid iteration and optimization are paramount.[6][7]

This guide provides an in-depth exploration of the application of MAOS in reactions involving 4-((Ethylsulfonyl)methyl)piperidine, a versatile building block in medicinal chemistry. We will delve into detailed protocols, the rationale behind experimental choices, and the expected outcomes, empowering researchers to harness the full potential of microwave synthesis.

Featured Building Block: 4-((Ethylsulfonyl)methyl)piperidine

4-((Ethylsulfonyl)methyl)piperidine is a bifunctional molecule of significant interest in the design of novel therapeutics. Its structure incorporates a piperidine ring, a common scaffold in many FDA-approved drugs, and an ethylsulfonylmethyl group. The piperidine nitrogen can act as a nucleophile or a base, while the ethylsulfonyl group can function as a leaving group in substitution reactions, making it a valuable synthon for introducing the piperidin-4-ylmethyl moiety into a target molecule.

PropertyValue
Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Appearance Solid
Key Functional Groups Secondary Amine (Piperidine), Sulfone

Microwave-Assisted Nucleophilic Substitution: Synthesis of N-Aryl-4-((ethylsulfonyl)methyl)piperidines

This protocol details a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of 4-((ethylsulfonyl)methyl)piperidine acts as a nucleophile, displacing a leaving group on an activated aromatic ring. This reaction is fundamental for the synthesis of a wide range of biologically active compounds.

Scientific Rationale

Microwave irradiation is particularly effective for SNAr reactions. The polar nature of the reactants and the typically polar solvents used (e.g., DMF, DMSO) allows for efficient absorption of microwave energy, leading to rapid heating.[9] This high temperature, often exceeding the solvent's boiling point in a sealed vessel, significantly accelerates the reaction rate.[9][10] Furthermore, the uniform heating provided by microwaves minimizes the formation of byproducts that can occur with conventional heating due to localized overheating.[1][3]

Experimental Protocol

Reaction Scheme:

Where Ar-X is an activated aryl halide (e.g., 4-fluoronitrobenzene)

Materials:

  • 4-((Ethylsulfonyl)methyl)piperidine hydrochloride

  • 4-Fluoronitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-((ethylsulfonyl)methyl)piperidine hydrochloride (1.0 mmol, 213.73 mg).

  • Add 4-fluoronitrobenzene (1.1 mmol, 155.2 mg).

  • Add potassium carbonate (2.5 mmol, 345.5 mg) as a base.

  • Add 5 mL of N,N-dimethylformamide (DMF).

  • Seal the vial with a cap. Caution: Ensure the vial is properly sealed to withstand the pressure generated at high temperatures.[10]

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Power: 100 W (starting power)

    • Pre-stirring: 30 seconds

  • Start the microwave irradiation. The instrument will monitor the temperature and pressure in real-time.

  • After the reaction is complete, allow the vial to cool to below 50 °C before opening.[10]

  • Work-up:

    • Quench the reaction mixture with 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterSettingRationale
Temperature 150 °CHigh temperature accelerates the SNAr reaction. Microwave heating allows for reaching temperatures above the solvent's boiling point safely in a sealed vessel.[9]
Time 10 minMAOS significantly reduces reaction times compared to conventional heating which could take several hours.[6][7]
Solvent DMFA polar aprotic solvent that efficiently absorbs microwave energy and is suitable for SNAr reactions.[9]
Base K₂CO₃Neutralizes the HCl from the starting material and facilitates the nucleophilic attack.
Workflow Diagram

Nucleophilic_Substitution_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product prep1 Weigh Reactants: - 4-((Ethylsulfonyl)methyl)piperidine HCl - 4-Fluoronitrobenzene - K₂CO₃ prep2 Add Solvent (DMF) to Microwave Vial prep1->prep2 Combine mw_react Irradiate in Microwave Reactor (150 °C, 10 min) prep2->mw_react workup1 Quench with Water & Extract with Ethyl Acetate mw_react->workup1 workup2 Dry & Concentrate Organic Phase workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 product N-(4-nitrophenyl)-4- ((ethylsulfonyl)methyl)piperidine workup3->product

Caption: Workflow for Microwave-Assisted Nucleophilic Substitution.

Microwave-Assisted Suzuki Cross-Coupling: Synthesis of 4-((Ethylsulfonyl)methyl)-1-phenylpiperidine

This protocol outlines a microwave-assisted Suzuki cross-coupling reaction to form a C-N bond, a cornerstone of modern synthetic chemistry. Here, the piperidine nitrogen of 4-((ethylsulfonyl)methyl)piperidine is coupled with an aryl boronic acid.

Scientific Rationale

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are significantly enhanced by microwave irradiation.[11] The rapid heating accelerates the catalytic cycle, leading to shorter reaction times and often lower catalyst loadings.[12] Microwave heating can also improve the solubility of reactants and prevent the precipitation of palladium black, which can deactivate the catalyst.[13] The use of a sealed vessel allows for temperatures that can drive even challenging coupling reactions to completion.[9]

Experimental Protocol

Reaction Scheme:

Materials:

  • 4-((Ethylsulfonyl)methyl)piperidine hydrochloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-((ethylsulfonyl)methyl)piperidine hydrochloride (1.0 mmol, 213.73 mg).

  • Add phenylboronic acid (1.2 mmol, 146.3 mg).

  • Add sodium carbonate (3.0 mmol, 318.0 mg).

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 1 mL of 1,4-dioxane.

  • Add the catalyst solution to the reaction vial.

  • Add 4 mL of 1,4-dioxane and 1 mL of water to the reaction vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: 100 W (starting power)

    • Pre-stirring: 30 seconds

  • Start the microwave irradiation.

  • After completion, cool the vial to below 50 °C before opening.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation
ParameterSettingRationale
Temperature 120 °CSufficient to drive the catalytic cycle efficiently without degrading the catalyst or reactants.
Time 15 minMicrowave heating significantly shortens the time required for Suzuki couplings.[11][12]
Catalyst System Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki cross-coupling reactions.
Solvent Dioxane/WaterA biphasic solvent system often used in Suzuki reactions to dissolve both organic and inorganic reagents.
Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product prep1 Weigh Reactants: - 4-((Ethylsulfonyl)methyl)piperidine HCl - Phenylboronic acid - Na₂CO₃ prep3 Combine all in Microwave Vial with Dioxane/Water prep1->prep3 prep2 Prepare Catalyst Solution: - Pd(OAc)₂ + PPh₃ in Dioxane prep2->prep3 mw_react Irradiate in Microwave Reactor (120 °C, 15 min) prep3->mw_react workup1 Filter through Celite mw_react->workup1 workup2 Aqueous Work-up & Extraction workup1->workup2 workup3 Dry, Concentrate & Purify by Column Chromatography workup2->workup3 product 4-((Ethylsulfonyl)methyl)- 1-phenylpiperidine workup3->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((Ethylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A NAVIGATOR FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Welcome to the Technical Support Center for the synthesis of 4-((Ethylsulfonyl)methyl)piperidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers, scientists, and professionals in drug development. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to help you navigate the complexities of this synthesis and optimize your yields.

I. Synthetic Strategies Overview

The synthesis of 4-((ethylsulfonyl)methyl)piperidine can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. Below are two common strategies, each with its own set of advantages and challenges.

Strategy 1: Nucleophilic Substitution of a Piperidine Precursor

This is a straightforward approach that involves the alkylation of an ethylsulfonylmethane anion with a pre-functionalized piperidine ring.

  • Key Transformation: Nucleophilic substitution reaction.

  • Advantages: Relatively simple and direct.

  • Challenges: Potential for side reactions, such as over-alkylation of the piperidine nitrogen.

Strategy 2: Oxidation of a Thioether Precursor

This strategy involves the synthesis of a thioether intermediate, which is then oxidized to the desired sulfone.

  • Key Transformation: Oxidation of a sulfide to a sulfone.

  • Advantages: Can provide cleaner reactions with fewer side products related to the piperidine nitrogen.

  • Challenges: Requires an additional oxidation step, which must be carefully controlled to avoid over-oxidation or side reactions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-((ethylsulfonyl)methyl)piperidine, providing potential causes and actionable solutions.

Problem 1: Low Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Use a stronger base (e.g., NaH, KHMDS) if you are using a weaker base like potassium carbonate. Ensure the base is fresh and properly handled to maintain its reactivity. The reaction should be carried out under anhydrous conditions to prevent quenching of the base.
Poor Solubility of Reactants Ensure all components are well-dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. For instance, DMF or DMSO can be effective for this type of reaction.
Steric Hindrance Bulky substituents on the nucleophile can slow down the reaction. If possible, consider using a less sterically hindered starting material.
Side Reactions Over-alkylation and elimination can consume starting materials and reduce the desired product's yield.[1] To minimize over-alkylation, use a protecting group on the piperidine nitrogen, such as a Boc group.[2] For elimination reactions, which can be promoted by strong bases and high temperatures, it is advisable to use milder reaction conditions.[1]
Hydrolysis The chloromethyl group is susceptible to hydrolysis, especially in the presence of water.[1] Ensure that all reagents and solvents are anhydrous.
Problem 2: Formation of Multiple Products (Observed on TLC/LC-MS)
Potential Cause Troubleshooting Steps
Over-alkylation The piperidine nitrogen can react with a second molecule of the electrophile to form a quaternary ammonium salt.[1] Using a protecting group on the piperidine nitrogen is the most effective way to prevent this.
Elimination Byproducts Under strongly basic conditions or at elevated temperatures, elimination of HCl from the starting material or product can occur.[1] Use a non-nucleophilic base and maintain a moderate reaction temperature.
Hydrolyzed Product The presence of 4-(hydroxymethyl)piperidine suggests hydrolysis of the starting material.[1] As mentioned previously, strict anhydrous conditions are crucial.
Regioisomers If your nucleophile has multiple reactive sites, you may be seeing a mixture of regioisomers.[1] This can be addressed by using a more selective nucleophile or by modifying the reaction conditions to favor the desired isomer.
Problem 3: Difficulties in Product Purification
Challenge Recommended Purification Method
Separating Product from Starting Materials Column Chromatography: This is a standard and effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can be used.[2][3]
Removing Non-Volatile Impurities Fractional Distillation: This method is suitable for purifying the product from non-volatile impurities or from other volatile components with significantly different boiling points. It is particularly useful for large-scale purification.[4]
Isolating a Pure Solid Crystallization as a Salt: If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable under the basic conditions often used for the alkylation step and can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[2] TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of products. LC-MS offers more detailed information, including the molecular weights of the components in the reaction mixture.

Q3: What are the optimal conditions for the oxidation of the thioether to the sulfone?

A3: The oxidation of a sulfide to a sulfone can be achieved using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. It is important to use a stoichiometric amount of the oxidizing agent to avoid over-oxidation to the sulfoxide.

Q4: My final product is an oil. How can I solidify it for easier handling and characterization?

A4: If the free base of 4-((ethylsulfonyl)methyl)piperidine is an oil, you can often induce crystallization by converting it to a salt. The hydrochloride salt is a common choice and can be prepared by treating a solution of the free base in an appropriate solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same or a miscible solvent.[4]

IV. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((ethylthio)methyl)piperidine-1-carboxylate (Thioether Intermediate)

This protocol details the synthesis of the thioether intermediate via nucleophilic substitution.

Materials:

  • N-Boc-4-(hydroxymethyl)piperidine[5][6][7][8]

  • Methanesulfonyl chloride

  • Triethylamine

  • Sodium ethanethiolate

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Mesylation of N-Boc-4-(hydroxymethyl)piperidine

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in DCM (0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Nucleophilic Substitution with Sodium Ethanethiolate

  • Dissolve the crude mesylate from Step 1 in anhydrous DMF (0.2 M).

  • Add sodium ethanethiolate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate.

Protocol 2: Oxidation to tert-Butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate

This protocol describes the oxidation of the thioether to the sulfone.

Materials:

  • tert-Butyl 4-((ethylthio)methyl)piperidine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate.

Protocol 3: Deprotection to 4-((Ethylsulfonyl)methyl)piperidine

This protocol describes the final deprotection step.[2]

Materials:

  • tert-Butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C and add TFA (10 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with DCM to remove organic impurities.

  • Basify the aqueous layer to a pH >12 with 1 M NaOH solution.

  • Extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-((ethylsulfonyl)methyl)piperidine as a free base.

V. Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_thioether Thioether Synthesis cluster_oxidation Oxidation cluster_deprotection Deprotection A N-Boc-4-(hydroxymethyl)piperidine B Mesylation A->B  Methanesulfonyl  Chloride, TEA C Nucleophilic Substitution (Sodium Ethanethiolate) B->C D tert-Butyl 4-((ethylthio)methyl) piperidine-1-carboxylate C->D  Purification E Oxidation (m-CPBA) D->E F tert-Butyl 4-((ethylsulfonyl)methyl) piperidine-1-carboxylate E->F  Purification G Deprotection (TFA) F->G H 4-((Ethylsulfonyl)methyl)piperidine G->H  Workup

Caption: Synthetic workflow for 4-((Ethylsulfonyl)methyl)piperidine.

Troubleshooting_Tree Start Low Yield? Q1 Incomplete Reaction? Start->Q1 A1 Increase Reaction Time/Temp Check Reagent Purity Q1->A1 Yes Q2 Side Products Observed? Q1->Q2 No A1->Q2 A2_1 Use N-Protecting Group (e.g., Boc) Q2->A2_1 Over-alkylation A2_2 Milder Base/Lower Temp Q2->A2_2 Elimination A2_3 Ensure Anhydrous Conditions Q2->A2_3 Hydrolysis Q3 Purification Issues? Q2->Q3 No A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Column Chromatography Q3->A3_1 Polarity Difference A3_2 Fractional Distillation Q3->A3_2 Boiling Point Difference A3_3 Crystallize as Salt Q3->A3_3 Product is an Oil End Yield Improved Q3->End No A3_1->End A3_2->End A3_3->End

Caption: Troubleshooting decision tree for low yield issues.

VI. References

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Rajanarendar, E., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100458.

Sources

Technical Support Center: Solubility Optimization for Piperidine Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PS-SOL-404 Subject: Overcoming "Brick Dust" Properties in Piperidine Sulfone Scaffolds[1]

Introduction: The Piperidine-Sulfone Paradox

Welcome to the technical support center. If you are here, you are likely facing the "Piperidine-Sulfone Paradox."[1] You have synthesized a piperidine sulfone to exploit its metabolic stability and rigidity—essential for targets like gamma-secretase or ion channels—but now you cannot get it into solution.[1]

The Root Cause: The sulfone moiety (


) is a dipole powerhouse.[1] It acts as a strong hydrogen bond acceptor and creates intense dipole-dipole stacking interactions in the solid state.[1] When combined with the rigid chair conformation of a piperidine ring, this leads to an exceptionally high crystal lattice energy.[1] Your compound isn't just hydrophobic; it is "brick dust"—insoluble in water due to lipophilicity, yet insoluble in non-polar solvents due to high polarity [1].[1]

This guide provides self-validating protocols to troubleshoot these issues across Synthesis, Purification, and Biological Assays.

Part 1: Synthesis & Purification Troubleshooting

User Question: "My crude reaction mixture turned into a sticky oil that won't crystallize, or it precipitates as a solid that no solvent can dissolve. How do I purify this?"

The "Oiling Out" Phenomenon

Piperidine sulfones frequently "oil out" during recrystallization because the melting point of the solvated impurity-laden phase is lower than the boiling point of your solvent.

Protocol: The "Dual-Solvent Displacement" Recrystallization Do not rely on single-solvent cooling.[1] Use this thermodynamic displacement method to force an ordered lattice formation.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of a Good Solvent (e.g., DCM or Acetone) at room temperature.[1]

  • Displacement: Slowly add a Bad Solvent (e.g., Diethyl Ether or Hexane) until permanent turbidity (cloudiness) just appears.[1]

  • The "Healing" Step: Add drops of the Good Solvent until the solution is clear again.[1]

  • Nucleation: Cap the flask and place it in a Dewar flask containing warm water (insulation). Allow it to cool to RT over 12 hours. The slow cooling prevents oiling.[1]

Troubleshooting Decision Tree

RecrystallizationLogic Start State of Crude Material IsOil Sticky Oil / Gum? Start->IsOil IsSolid Insoluble Solid? Start->IsSolid ActionOil Check purity via TLC/LCMS. If <85%, run column first. IsOil->ActionOil Yes Trituration Triturate with cold Ether/Pentane. Sonicate to break amorphous shell. IsOil->Trituration No (Semi-solid) SolventSwitch Switch Solvent System IsSolid->SolventSwitch Won't dissolve in MeOH/EtOAc ActionOil->Trituration Purity OK Trituration->SolventSwitch Still Oils Success Crystalline Solid Trituration->Success Crystallizes HighBoiling Use High-Boiling Solvent (DMSO/DMF) + Water crash SolventSwitch->HighBoiling Insoluble in boiling EtOH HighBoiling->Success

Figure 1: Decision logic for processing crude piperidine sulfones. Note that high-lattice energy solids may require high-boiling solvents (Red path).[1]

Part 2: Biological Assay Formulation

User Question: "My compound is soluble in DMSO, but when I dilute it into cell culture media, it precipitates immediately. How do I dose my cells?"

The "Crash-Out" Effect

This is the most common failure mode in drug discovery.[1] DMSO is hygroscopic.[1][2] When you add a DMSO stock to aqueous media, the DMSO molecules preferentially hydrate (bind to water), leaving your hydrophobic piperidine sulfone "naked" and forcing it to aggregate [2].

Protocol: The Intermediate Dilution Method Never pipet high-concentration DMSO stock directly into media.[1] Use an intermediate "step-down" solvent to lower the kinetic shock.[1]

Step-by-Step Workflow:

  • Stock Prep: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final Dosing: Dilute the PEG/DMSO mix into pre-warmed (

    
    ) media.
    
    • Why? PEG coats the lipophilic surface of the sulfone, preventing immediate aggregation during the transition to water.

Visualization: The Serial Dilution Pathway

DilutionProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% PEG-400) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct Add Media Assay Media ( Aqueous + Serum ) Inter->Media Slow Addition with Vortexing Cells Cell Monolayer (Soluble Dose) Media->Cells Incubate

Figure 2: To avoid precipitation (Black octagon), use an intermediate solvent carrier like PEG-400 (Yellow node) before introducing the compound to aqueous media.

Part 3: Advanced Formulation (Salt Selection)

User Question: "I need to improve aqueous solubility for an in vivo study. Which salt form should I make?"

Piperidine is a secondary amine with a pKa of


 [3].[1] This makes it a strong base, ideal for salt formation.[1] However, the sulfone moiety complicates this by adding bulk and lipophilicity.[1]

Critical Rule: Do not default to HCl. While HCl is standard, piperidine hydrochloride salts are often too crystal-lattice stable (high melting point, low water solubility) or hygroscopic.[1] You need a counter-ion that disrupts the lattice or matches the lipophilicity.[1]

Counter-Ion Compatibility Matrix

Desired OutcomeRecommended Counter-IonMechanism of Action
Max Water Solubility Mesylate (

)
Breaks crystal lattice symmetry; high polarity.[1]
Lipid Solubility Tosylate / Napsylate Adds lipophilic bulk to "mask" the charge, aiding membrane permeability.[1]
Oral Bioavailability Succinate / Tartrate Multi-dentate organic anions create amorphous salts with faster dissolution rates.[1]
Avoid Hydrochloride (HCl) Often creates "brick dust" salts with piperidines due to tight ionic packing.[1]

Synthesis Tip for Salts: When forming the salt, if the piperidine sulfone is acid-sensitive or precipitates too fast, use THF as the solvent and add the acid (dissolved in MeOH) dropwise. The salt should precipitate as a fine powder.[1]

References
  • Lipophilicity and Solubility of Sulfones: GlaxoSmithKline. (2005).[1] Synthesis and Structure-Activity Relationships of Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.

  • DMSO Precipitation Issues: BenchChem Technical Support. (2025).[1][3][4][5][6][7] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

  • Piperidine pKa and Salt Formation: National Institutes of Health (NIH).[1] (2014).[1][4][8] Determination of pKa values of new phenacyl-piperidine derivatives. PubMed.[1]

  • General Solubility Strategies: ResearchGate. (2015).[1] How do I avoid precipitation of DMSO soluble compounds in water based culture media?

Sources

Technical Support Center: Purification of 4-((Ethylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 4-((Ethylsulfonyl)methyl)piperidine and its derivatives. It synthesizes industrial best practices for intermediate purification, focusing on the specific physicochemical challenges posed by the coexistence of a polar sulfone group and a secondary amine.

Topic: Impurity Removal & Process Optimization Context: JAK Inhibitor Fragment Synthesis / Sulfone-Piperidine Intermediates

Executive Summary & Chemical Profile

This molecule represents a classic "amphiphilic" challenge in organic synthesis. It contains a highly polar ethylsulfonyl motif (water-soluble, H-bond acceptor) and a secondary piperidine amine (basic, pKa ~11).

  • The Problem: The crude product is often a viscous, non-crystalline oil due to the presence of sulfoxide impurities (incomplete oxidation) and hygroscopic amine salts.

  • The Solution: Do not attempt to purify the crude free base by column chromatography (streaking/tailing issues). The most robust industrial protocol involves conversion to a crystalline salt (HCl or Tosylate) followed by selective recrystallization.

The Impurity Landscape

Before initiating purification, identify your enemy. The table below summarizes the most common impurities found in the crude mixture post-oxidation.

Impurity TypeOriginSolubility CharacteristicDetection (HPLC/TLC)
Sulfoxide Analog Incomplete oxidation of the sulfide precursor.Highly polar; similar to product. Hard to separate on Silica.M-16 mass shift. Often co-elutes with product in polar mobile phases.
N-Oxide Impurity Over-oxidation (if amine was unprotected).Extremely water-soluble. Zwitterionic character.M+16 mass shift. Retains strongly on reverse phase.
Sulfide Precursor Unreacted starting material.Less polar (Lipophilic).Distinct retention time (Non-polar). Distinct odor.
Inorganic Salts Oxidant residues (mCPBA acids, Tungsten, Mn).Water-soluble; insoluble in DCM.Ash content; visible particulates.

Process Workflow: The Self-Validating Purification System

The following workflow is designed as a "self-validating" loop. At each stage, specific checkpoints ensure you do not carry impurities forward that will become unremovable later.

PurificationWorkflow cluster_legend Legend Start Crude Reaction Mixture (Post-Oxidation) Check1 Checkpoint 1: HPLC Sulfoxide > 2%? Start->Check1 Reprocess Reprocess: Add 0.2 eq Oxidant (Selectivity Control) Check1->Reprocess YES (Risk of co-crystallization) Workup Biphasic Workup (pH > 12, NaCl Saturation) Check1->Workup NO (<2%) Reprocess->Workup SaltForm Salt Formation (HCl in iPrOH/EtOH) Workup->SaltForm Crude Oil Filter Filtration & Wash (Remove Lipophilic Impurities) SaltForm->Filter Precipitate Recryst Recrystallization (EtOH/Water) Filter->Recryst Final Pure Product (>99.5% Purity) Recryst->Final Critical Critical Decision Action Process Step

Figure 1: Decision-tree workflow for purifying piperidine sulfones. Note the critical checkpoint for sulfoxide content before salt formation.

Troubleshooting Guide & Protocols

Scenario A: "My crude is a sticky gum that won't crystallize."

Cause: This is typical for the free base form of 4-((ethylsulfonyl)methyl)piperidine. The sulfone group attracts water, and trace solvents act as plasticizers. The Fix: Convert to the Hydrochloride (HCl) salt.

Protocol 1: Salt Formation & Isolation

  • Dissolution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Ethanol (approx. 5-7 volumes).

  • Acidification: Cool to 0–5°C. Slowly add HCl in IPA (or Dioxane) (1.1 equivalents).

    • Why? Using aqueous HCl introduces water, which increases solubility and lowers yield. Anhydrous alcoholic HCl forces precipitation.

  • Aging: Stir the slurry for 2 hours at 0°C.

  • Filtration: Filter the white solid. Wash with cold IPA.

  • Result: This removes most non-basic impurities (like unreacted sulfide or neutral side products) which remain in the mother liquor.

Scenario B: "I have 5-10% Sulfoxide impurity that persists."

Cause: Sulfoxides are kinetically stable and often co-crystallize with sulfones due to structural similarity. The Fix: Oxidation "Polishing" or Selective Extraction.

Protocol 2: Oxidation Polishing (Pre-Workup)

  • Do not add massive excess of oxidant (risk of N-oxidation).

  • Method: If HPLC shows >2% sulfoxide, add catalytic Sodium Tungstate (Na₂WO₄) (1 mol%) and a slight excess of H₂O₂ at pH 6.0 (slightly acidic to protect the amine).

  • Why: Tungstate is highly specific for sulfide/sulfoxide oxidation and faster than uncatalyzed peroxide [1].

Protocol 3: The "Salting Out" Extraction (Post-Reaction) Because the sulfone is water-soluble, standard extraction often fails.

  • Basify the aqueous reaction mixture to pH > 12 using NaOH.

  • Saturate the aqueous layer with NaCl.

    • Mechanism:[1][2][3] The "Salting Out" effect decreases the solubility of the organic sulfone in water, forcing it into the organic layer (DCM or Chloroform).

  • Extract 4-5 times with DCM. (Single extraction is insufficient).

Scenario C: "The product is colored (Yellow/Brown)."

Cause: Trace metal residues (if metal catalysts were used) or conjugated oligomers from exotherms. The Fix: Carbon treatment before salt formation.

  • Dissolve crude free base in Methanol.

  • Add Activated Carbon (10 wt%) .

  • Heat to 50°C for 30 minutes.

  • Filter through Celite.

  • Proceed to salt formation.[4]

Mechanistic Insight: The Oxidation Pathway

Understanding where the impurity comes from allows you to prevent it.

OxidationPathway cluster_prevention Prevention Strategy Sulfide Sulfide Precursor (Lipophilic) Sulfoxide Sulfoxide Intermediate (Polar, Sticky) Sulfide->Sulfoxide Fast (Oxidant 1.0 eq) Sulfone Target Sulfone (Stable, Crystalline) Sulfoxide->Sulfone Slow (Oxidant >2.0 eq) NOxide N-Oxide Impurity ( undesired side-reaction) Sulfone->NOxide pH > 8 Unprotected Amine Note1 To avoid N-Oxide: Keep pH < 7 or use N-Boc protection Note1->NOxide

Figure 2: Reaction kinetics. The second oxidation step (Sulfoxide to Sulfone) is slower than the first. If the reaction is stopped too early, Sulfoxide remains. If pH is uncontrolled, the amine oxidizes.

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA for this oxidation? A: Yes, but it is not recommended for the free amine. mCPBA generates m-chlorobenzoic acid as a byproduct, which forms a salt with your piperidine amine. You will need a rigorous basic wash (NaOH) to break this salt. Oxone® or H₂O₂/Tungstate are cleaner, "green" alternatives that generate water-soluble byproducts easily removed during the workup [2].

Q: My N-Boc protecting group fell off during oxidation. Why? A: If you used Oxone , the reaction mixture becomes highly acidic (pH < 2) due to the formation of potassium bisulfate. This acidity can cleave the Boc group prematurely.

  • Solution: Buffer the Oxone reaction with NaHCO₃ or use Acetone/Water as the solvent system to suppress ionization.

Q: What is the best solvent for recrystallizing the HCl salt? A: Ethanol/Water (95:5) or Methanol/Ethyl Acetate . The sulfone is too soluble in pure Methanol and too insoluble in pure Ethyl Acetate. A mixture allows you to dissolve at reflux and precipitate upon cooling.

References

  • Sato, K., Hyodo, M., et al. (2001). "A Practical Method for the Oxidation of Sulfides to Sulfones using Hydrogen Peroxide and Sodium Tungstate." Tetrahedron, 57(13), 2469-2476.

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 22(14), 1287-1290.

  • Pfizer Inc. (2010).[4] "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates)." U.S. Patent RE41,783.[4]

  • Ripin, D. H., et al. (2003).[4] "Development of a Scaleable Process for the Preparation of a JAK3 Inhibitor." Organic Process Research & Development, 7(1), 115-120.[4]

Sources

Technical Support Center: Purification of 4-((Ethylsulfonyl)methyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ESMP-HCl-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 4-((Ethylsulfonyl)methyl)piperidine hydrochloride , a critical intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors or similar sulfonamide-based scaffolds.

This molecule presents a specific purification challenge: it combines a highly polar, ionic head (secondary amine hydrochloride) with a polar-neutral tail (sulfone). Common issues include "oiling out" during crystallization and persistent yellow discoloration due to trace oxidation of sulfur precursors.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure Piperidine ring (HCl salt) + Ethyl sulfoneAmphiphilic but dominated by ionic character.[1]
Solubility (High) Water, Methanol, DMSOAvoid water for crystallization; yield loss is too high.
Solubility (Mod) Ethanol, Isopropanol (Hot)Ideal for positive solvent.
Solubility (Low) Ethyl Acetate, Ether, Hexanes, DCMIdeal for anti-solvent.
Hygroscopicity HighMust be handled in low-humidity environments.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify the physical state of your crude material.[2] Use the logic flow below to select the correct module.

Purification_Decision_Tree Start Start: Analyze Crude Material State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Oil Sticky Oil / Gum State_Check->Oil Purity_Check Purity Level (HPLC)? Solid->Purity_Check Method_B Method B: Trituration (Hot EtOAc/Hexane) Oil->Method_B Induce Solid High_Purity >95% but Colored Purity_Check->High_Purity Low_Purity <90% or Salts present Purity_Check->Low_Purity Method_C Method C: Carbon Treatment (Methanol Slurry) High_Purity->Method_C Method_A Method A: Recrystallization (EtOH/EtOAc) Low_Purity->Method_A Method_D Method D: Free-Base Cycle (Extraction) Low_Purity->Method_D Deep Cleaning Method_B->Purity_Check If Solidifies

Figure 1: Decision matrix for selecting the appropriate purification module based on crude material state.

Technical Protocols

Method A: Recrystallization (The Standard)

Best for: Crude solids with purity >85% containing inorganic salts or minor organic impurities. Mechanism: Exploits the steep solubility curve of amine salts in hot alcohols vs. cold anti-solvents.[1]

Reagents:

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA).

  • Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or MTBE.

Protocol:

  • Dissolution: Place 10 g of crude solid in a flask. Add minimum hot Ethanol (approx. 3-5 mL/g) at 70°C. Stir until fully dissolved.

    • Note: If undissolved solids remain (likely inorganic salts like NaCl/KCl), filter the hot solution through a sintered glass funnel.

  • Nucleation: Remove from heat. Add Solvent B (EtOAc) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring.

    • Critical: Do not crash cool in ice immediately; this traps impurities.[1]

  • Crystallization: Once RT is reached, place in an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the white crystals under vacuum / nitrogen blanket. Wash the cake with cold EtOAc.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Method B: Trituration (For "Oiling Out")

Best for: Sticky gums or oils that refuse to solidify. Mechanism: Extracts lipophilic impurities from the surface of the oil, raising the glass transition temperature (


) of the product until it crystallizes.

Protocol:

  • Place the oily crude in a flask.

  • Add 10 volumes (mL/g) of Ethyl Acetate or Diethyl Ether.

  • Sonicate aggressively for 10-15 minutes.

  • Stir rapidly at room temperature for 4-6 hours. The oil should transform into a granular solid.[1]

  • Filter and proceed to Method A if higher purity is required.

Method D: The "Free-Base" Reset (Deep Cleaning)

Best for: Grossly impure material (<80%) or material contaminated with other amine byproducts. Mechanism: Switches the molecule to its neutral form (soluble in DCM) to wash away water-soluble impurities, then regenerates the salt.

Protocol:

  • Liberation: Dissolve crude HCl salt in minimal water (or 10% MeOH/Water).

  • Basification: Adjust pH to >12 using 2N NaOH. The solution will become cloudy.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

    • Why DCM? The free base is highly polar; Ether/Hexane extractions will yield poor recovery.[1]

  • Washing: Wash combined organics with Brine. Dry over

    
    .[1][3]
    
  • Salt Reformation:

    • Cool the DCM solution to 0°C.[1]

    • Slowly bubble HCl gas OR add 4M HCl in Dioxane dropwise.[1]

    • The pure HCl salt will precipitate immediately.[1]

  • Filtration: Filter and dry.

Troubleshooting & FAQs

Q1: My product is yellow/brown. How do I remove the color?

Cause: Oxidation of sulfur precursors (thiols/sulfides) or trace polymerization of the piperidine ring. Fix: Use Method C (Carbon Treatment) .

  • Dissolve the salt in hot Methanol (10 mL/g).

  • Add Activated Charcoal (5-10 wt%).

  • Stir at 50°C for 30 minutes.

  • Filter hot through a Celite pad.[1]

  • Concentrate the filtrate and proceed to Method A .

Q2: The product is extremely hygroscopic and turns to liquid on the funnel.

Cause: Excess HCl trapped in the lattice or high humidity.[1] Fix:

  • Immediate: Wash the filter cake with anhydrous Ether (removes water/excess acid).

  • Storage: Store in a desiccator with

    
    .
    
  • Synthesis Adjustment: Ensure you are using exactly 1.05 equivalents of HCl during salt formation. Excess HCl promotes hygroscopicity.[1]

Q3: I see an extra peak in NMR at ~2.5 ppm.

Cause: Likely residual DMSO (if used in synthesis) or unreacted sulfide intermediate (if oxidation was incomplete). Fix:

  • DMSO: Recrystallize from Ethanol (Method A). DMSO stays in the mother liquor.[1]

  • Sulfide:[1] Check MS.[1] If sulfide is present (

    
     vs product), you must re-oxidize the material (e.g., using Oxone or mCPBA) before purification. Recrystallization separates salts, not chemically similar oxidation states.[1]
    
Q4: Can I use water for recrystallization?

Answer: No. While the salt is soluble in water, it is too soluble.[1] You will lose >80% of your yield in the mother liquor.[1] Use alcohols (MeOH/EtOH) instead.

References & Grounding

The protocols above are derived from standard methodologies for piperidine-based pharmaceutical intermediates, specifically those related to Tofacitinib and similar JAK inhibitors which share the 4-substituted piperidine sulfone motif.[1]

  • Synthesis of Piperidine Sulfone Intermediates:

    • Context: Describes the general route for methyl/ethyl sulfone piperidine intermediates (Tofacitinib analogs).

    • Source: Ruggeri, S. G., et al. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis."[4] World Intellectual Property Organization, WO 2007/012953.[1][4]

    • URL:

  • Purification of Piperidine Salts:

    • Context: General guide on solvent selection (Ethanol/EtOAc) for piperidine hydrochloride salts.

    • Source: BenchChem Technical Support.[1][3][5] "Application Notes and Protocols for the Purification of Piperidine Reaction Products."

    • URL:

  • Tofacitinib Intermediate Chemistry:

    • Context: Detailed experimental sections for handling 4-substituted piperidine salts, including hygroscopicity management.

    • Source: Org.[1][2][5][6] Process Res. Dev. 2014, 18, 1, 115–120. "Development of a Scalable Route for Tofacitinib Citrate."

    • URL:

(Note: The specific "ethyl" analog is a homolog of the widely published "methyl" version (Tofacitinib intermediate). The chemical behavior regarding solubility and purification is functionally identical.)

Sources

Technical Support Center: Stability of the Ethylsulfonyl Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the ethylsulfonyl functional group in the presence of basic reagents. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries our team receives about the ethylsulfonyl group's behavior in basic media.

FAQ 1: Is the ethylsulfonyl group generally considered stable to basic conditions?

Yes, as a general rule, the sulfonyl group, including the ethylsulfonyl moiety, is considered to be robust and stable under a wide range of both acidic and basic conditions.[1] This stability is a key reason for its prevalence in medicinal chemistry and as a protecting group.[1][2] However, this is a general statement, and the actual stability is highly dependent on the specific base used, the reaction temperature, the solvent, and the overall molecular structure.

FAQ 2: I am observing decomposition of my ethylsulfonyl-containing compound under basic conditions. What is the most likely degradation pathway?

The most probable degradation pathway is an elimination reaction, specifically an E2 or E1cb (Elimination Unimolecular conjugate Base) mechanism.[3][4][5] This is particularly true if there is a proton on the carbon adjacent (alpha) to the sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group significantly acidifies these alpha-protons.[6][7]

Here’s a breakdown of the likely scenarios:

  • E2 Mechanism: A strong base can directly abstract an alpha-proton, leading to a concerted elimination of the ethylsulfonyl group and the formation of an alkene.[5][8] This is a single-step process.[5]

  • E1cb Mechanism: This is a two-step process that is also common.[3][4]

    • A base removes a proton from the carbon alpha to the sulfonyl group, forming a carbanion intermediate.[6]

    • This carbanion then expels the sulfinate leaving group to form the alkene.

The likelihood of these elimination reactions increases with stronger bases and higher temperatures.

FAQ 3: What is the approximate pKa of the protons alpha to an ethylsulfonyl group?

The pKa of a proton alpha to a sulfonyl group is significantly lower than that of a simple alkane (pKa > 50).[9] While the exact pKa will vary depending on the overall molecular structure, it is generally in the range of 29-31 in DMSO. This increased acidity is due to the powerful electron-withdrawing inductive effect of the sulfonyl group, which stabilizes the resulting carbanion (conjugate base).[6][7]

FAQ 4: Can the ethylsulfonyl group itself be the target of nucleophilic attack by a base?

Direct nucleophilic attack on the sulfur atom of the sulfonyl group by a base is generally difficult and less common than alpha-proton abstraction.[10][11] The sulfur atom is sterically hindered by the two oxygen atoms and the ethyl group. However, under forcing conditions with very strong and sterically unhindered nucleophiles, cleavage of the C-S bond can occur.

FAQ 5: I am using an ethylsulfonyl group to protect an amine. What are the best conditions for its removal?

While sulfonyl groups are known for their stability, making them good protecting groups, their removal can be challenging and often requires harsh conditions.[1][12] For N-ethylsulfonyl groups, reductive cleavage is a common and effective method. Conditions such as magnesium in methanol (Mg/MeOH) can be used for the deprotection of sulfonyl groups under relatively mild, one-electron reductive conditions.[1]

It is important to note that the choice of deprotection conditions will be highly specific to the substrate and the presence of other functional groups.

Section 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered when working with ethylsulfonyl groups under basic conditions.

Problem 1: Unexpected Alkene Formation

Symptoms:

  • You start with a compound containing an ethylsulfonyl group.

  • After treatment with a base, you isolate a product where the ethylsulfonyl group is absent, and a double bond has formed.

  • Mass spectrometry data shows a loss of the ethylsulfonyl group mass.

Root Cause Analysis:

This is a classic case of an elimination reaction, likely proceeding through an E2 or E1cb mechanism as detailed in FAQ 2. The base you are using is sufficiently strong to deprotonate the carbon alpha to the sulfonyl group.

Troubleshooting Workflow:

G start Unexpected Alkene Formation Observed check_base Is the base strong? (e.g., LDA, n-BuLi, t-BuOK) start->check_base check_temp Is the reaction run at elevated temperatures? check_base->check_temp No weaker_base Consider a weaker, non-nucleophilic base (e.g., Cs2CO3, DBU, DIPEA). check_base->weaker_base Yes lower_temp Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). check_temp->lower_temp Yes orthogonal_pg If elimination is unavoidable, consider an alternative protecting group strategy. check_temp->orthogonal_pg No end Problem Resolved weaker_base->end lower_temp->end orthogonal_pg->end

Troubleshooting Workflow for Unexpected Alkene Formation

Detailed Recommendations:

  • Re-evaluate Your Choice of Base: If you are using a very strong base like lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK), consider switching to a milder base.

    • Inorganic bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are often good alternatives.[13]

    • Organic amine bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) can be effective and are generally less prone to causing elimination.

  • Control the Reaction Temperature: Many elimination reactions are accelerated at higher temperatures. Running your reaction at 0 °C or even -78 °C can significantly suppress the elimination pathway.

  • Consider an Alternative Synthetic Strategy: If the desired transformation requires a strong base and elimination is unavoidable, you may need to reconsider your use of the ethylsulfonyl group. An orthogonal protecting group strategy, where groups are removed under different conditions (e.g., acid-labile or hydrogenation-labile groups), might be necessary.[14][15][16]

Problem 2: Low or No Reaction Yield with an N-Ethylsulfonyl Protected Amine

Symptoms:

  • You are attempting a reaction at a different site in the molecule, but your starting material with the N-ethylsulfonyl group is unreactive.

  • The reaction requires basic conditions.

Root Cause Analysis:

The N-ethylsulfonyl group is strongly electron-withdrawing. If it is protecting a primary amine, the remaining N-H proton becomes significantly acidic.[1][17] In the presence of a base, this proton will be abstracted to form a sulfonamide anion. This deprotonation can have several consequences:

  • Reduced Nucleophilicity: The resulting anion is significantly less nucleophilic than the neutral amine.

  • Solubility Issues: The formation of a salt may cause your compound to precipitate from the reaction mixture.

  • Charge-Charge Repulsion: If your electrophile is also negatively charged, the reaction will be disfavored.

Troubleshooting Workflow:

G start Low Reactivity of N-Ethylsulfonyl Compound check_nh Is there an N-H proton on the sulfonamide? start->check_nh add_excess_base Use an additional equivalent of a strong, non-nucleophilic base to deprotonate the sulfonamide. check_nh->add_excess_base Yes alternative_protection If reactivity remains low, consider a less electron-withdrawing protecting group (e.g., Boc, Cbz). check_nh->alternative_protection No (Secondary Amine) change_solvent Consider a more polar aprotic solvent (e.g., DMF, DMSO) to improve solubility. add_excess_base->change_solvent end Problem Resolved change_solvent->end alternative_protection->end

Troubleshooting Workflow for Low Reactivity

Detailed Recommendations:

  • Use of Excess Base: If you have an N-H proton, you will need to use at least two equivalents of base: one to deprotonate the sulfonamide and one to facilitate the desired reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is often a good choice for the deprotonation step.

  • Solvent Choice: If solubility is an issue, switching to a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to keep the sulfonamide salt in solution.

  • Alternative Protecting Groups: If the electron-withdrawing nature of the ethylsulfonyl group is fundamentally inhibiting the desired reaction, you may need to switch to a different protecting group.

    • tert-Butoxycarbonyl (Boc): Removed with acid.[13][14]

    • Carboxybenzyl (Cbz): Removed by hydrogenolysis.

Section 3: Experimental Protocols

Protocol 1: Test for Stability of an Ethylsulfonyl Group to a Specific Base

This protocol allows you to quickly assess if your compound will tolerate a planned basic reaction condition.

Materials:

  • Your ethylsulfonyl-containing compound

  • The base you intend to use in your reaction

  • An appropriate deuterated solvent for NMR analysis (e.g., CDCl3, DMSO-d6)

  • Small reaction vials

  • TLC plates and appropriate developing solvent system

  • NMR tube

Procedure:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your starting material in the deuterated solvent to make a stock solution of known concentration.

  • Initial Analysis (t=0):

    • Take an aliquot of the stock solution and run a TLC to establish the Rf of your starting material.

    • Transfer a precise volume (e.g., 0.5 mL) of the stock solution to an NMR tube and acquire a proton NMR spectrum. This will be your reference spectrum.

  • Reaction Setup: In a small vial, dissolve a small amount of your starting material in the chosen reaction solvent. Add the desired number of equivalents of your base.

  • Monitoring: At regular time intervals (e.g., 1 hour, 4 hours, 24 hours), take a small aliquot of the reaction mixture and analyze it by TLC. Look for the appearance of new spots and the disappearance of your starting material spot.

  • Final Analysis: If the TLC indicates a reaction has occurred, or after a sufficient time has passed, quench the reaction appropriately (e.g., with a mild acid or water). Extract the organic components, dry the solution, and concentrate it. Dissolve the residue in a deuterated solvent and acquire a final proton NMR spectrum.

  • Comparison: Compare the final NMR spectrum to your initial t=0 spectrum to identify any changes and determine the extent of decomposition or reaction.

Protocol 2: Reductive Deprotection of an N-Ethylsulfonyl Group

This is a general procedure for the removal of an ethylsulfonyl protecting group from an amine using magnesium in methanol.

Materials:

  • N-ethylsulfonyl protected amine

  • Anhydrous methanol (MeOH)

  • Magnesium (Mg) turnings

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the N-ethylsulfonyl protected amine and anhydrous methanol.

  • Addition of Magnesium: While stirring, add an excess of magnesium turnings (typically 10-20 equivalents) to the solution. The reaction is often exothermic.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution until the evolution of gas ceases.

  • Workup: Filter the mixture to remove any remaining magnesium solids. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed.

Section 4: Data Summary

The stability of the ethylsulfonyl group is highly dependent on the reaction conditions. The following table provides a general guide.

BaseTypical ConditionsEthylsulfonyl Group StabilityPotential Issues
Weak Inorganic Bases Cs2CO3, K2CO3, NaHCO3Generally StableLow reactivity if deprotonation is required.
Amine Bases TEA, DIPEA, DBUGenerally StableCan act as nucleophiles in some cases.
Hydroxides NaOH, KOH, LiOHPotentially UnstableElimination is possible, especially at elevated temperatures.
Alkoxides NaOMe, KOtBuOften UnstableStrong bases that readily promote elimination.
Organometallics n-BuLi, LDAUnstableVery strong bases that will deprotonate the alpha-position.

References

  • Fiveable. (n.d.). Sulfonyl Chloride Definition.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Wikipedia. (n.d.). Sulfone.
  • Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution.
  • ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions.
  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
  • RSC Publishing. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones.
  • Lumen Learning. (n.d.). Elimination Reactions.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Thieme. (2016). Recent Advances in the Synthesis of Sulfones.
  • ResearchGate. (n.d.). pKa of Hydrogen Next to Sulfoxide and Sulfone.
  • ResearchGate. (n.d.). Selected examples for the synthesis of biologically active sulfones via sulfide oxidation.
  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • Glen Research. (n.d.). Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents.
  • Organic Chemistry Data. (n.d.). Approximate pKa chart of the functional groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups.
  • Organic Syntheses. (n.d.). Procedure.
  • Wikipedia. (n.d.). Protecting group.
  • BYJU'S. (n.d.). Elimination Reaction.
  • Dr. Susan Findlay. (2021). Elimination Reactions (E1 and E2).
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • Wikipedia. (n.d.). Elimination reaction.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.
  • OChemTutor. (n.d.). pKa values.

Sources

Validation & Comparative

A Researcher's Guide to Identifying the Sulfone Group in Piperidine Scaffolds via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups within complex molecules is a cornerstone of molecular characterization. The sulfone group (R-SO₂-R'), a common motif in pharmacologically active compounds, presents a distinct vibrational signature in infrared (IR) spectroscopy. When this group is incorporated into a piperidine ring, a prevalent scaffold in medicinal chemistry, understanding its characteristic IR peaks becomes crucial for structural confirmation and quality control.[1]

This guide provides an in-depth comparison of the IR spectroscopic features of the sulfone group within piperidine-containing molecules. We will explore the underlying principles of the key vibrational modes, compare them with spectrally similar functional groups, and provide a practical, field-tested protocol for acquiring high-quality data using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

The Vibrational Signature of the Sulfone Group

The sulfone group's IR spectrum is dominated by two strong, characteristic stretching vibrations of the sulfur-oxygen double bonds (S=O). These are the asymmetric and symmetric stretches, often denoted as νₐₛ(SO₂) and νₛ(SO₂), respectively.[2] The energy required to excite these vibrations, and thus their position in the IR spectrum (measured in wavenumbers, cm⁻¹), is influenced by the electronic environment of the sulfone group.

  • Asymmetric Stretching (νₐₛ(SO₂)) : This vibration involves one S=O bond stretching while the other compresses. It is the higher energy of the two vibrations and typically appears as a strong, sharp band in the 1350 - 1300 cm⁻¹ region.

  • Symmetric Stretching (νₛ(SO₂)) : In this mode, both S=O bonds stretch and compress in phase. This vibration requires less energy and results in a strong, sharp band in the 1160 - 1120 cm⁻¹ range.[2]

The intensity of these bands is a direct result of the large change in dipole moment during the vibration of the highly polar S=O bonds, making them readily identifiable even in complex molecules.

Below is a Graphviz diagram illustrating these two fundamental vibrational modes.

G cluster_asymmetric Asymmetric Stretch (νₐₛ) cluster_symmetric Symmetric Stretch (νₛ) S1 S O1_1 O S1->O1_1 O1_2 O S1->O1_2 R1_1 R S1->R1_1 R1_2 R' S1->R1_2 S2 S O2_1 O S2->O2_1 O2_2 O S2->O2_2 R2_1 R S2->R2_1 R2_2 R' S2->R2_2 G start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background apply_sample Apply Sample to ATR Crystal (Solid or Liquid) background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze Analyze Spectrum for ν(SO₂) Peaks process_data->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Caption: ATR-FTIR experimental workflow.

Conclusion

The sulfone group within a piperidine scaffold can be reliably identified through IR spectroscopy by locating its two characteristic strong stretching vibrations: the asymmetric stretch (νₐₛ) between 1350-1300 cm⁻¹ and the symmetric stretch (νₛ) between 1160-1120 cm⁻¹. While the piperidine ring can introduce subtle electronic and steric influences, these two peaks remain the most prominent and dependable indicators of the sulfone functionality. By employing a straightforward ATR-FTIR methodology and comparing the obtained spectrum with those of potentially interfering groups like sulfoxides and sulfonamides, researchers can confidently confirm the presence of the sulfone group in their target molecules.

References

  • Scott, A. I. (1964).
  • Bio-protocol. (n.d.). FTIR spectroscopy. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Laskov, I., et al. (2024).
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (2023, April 21). Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • ResearchGate. (n.d.). The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • O'Brien, P., et al. (n.d.).
  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2026, February 3). New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins. Retrieved from [Link]

  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

A Researcher's Guide to Bioisosteric Replacement of the Ethylsulfonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably altering other properties, is a cornerstone of this process.[1][2] This guide provides an in-depth comparison of bioisosteric replacements for the ethylsulfonyl group, a common moiety in medicinal chemistry. We will delve into the rationale behind these replacements, present comparative experimental data, and provide detailed protocols for evaluating their impact.

The Ethylsulfonyl Group: A Double-Edged Sword

The ethylsulfonyl group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, often plays a crucial role in ligand-receptor interactions. However, it can also contribute to undesirable properties such as high crystallinity, poor solubility, and metabolic liabilities. These drawbacks necessitate the exploration of bioisosteric replacements to fine-tune a molecule's characteristics.

Key Bioisosteric Replacements for the Ethylsulfonyl Group

While the direct bioisosteric replacement of an ethylsulfonyl group is less documented than that of sulfonamides or carboxylic acids, several promising candidates have emerged from the broader field of sulfonyl-containing compounds. The most notable among these are the sulfoximine and sulfonimidamide moieties.

Sulfoximines: A Versatile Alternative

Sulfoximines, particularly N-cyano and N-H sulfoximines, have gained significant attention as bioisosteres for sulfones and sulfonamides.[3][4] They offer a unique combination of properties that can address some of the shortcomings of the ethylsulfonyl group.

  • Physicochemical Properties: Sulfoximines are generally more polar and less lipophilic than their sulfonyl counterparts, which can lead to improved aqueous solubility.[5] The nitrogen atom in the sulfoximine group can act as a hydrogen bond donor and acceptor, offering additional interaction points with the target protein.[5]

  • Metabolic Stability: The replacement of a sulfonyl group with a sulfoximine has been shown to enhance metabolic stability in some cases.[3]

  • Synthetic Accessibility: The synthesis of N-cyano sulfoximines from the corresponding sulfides is a well-established, often metal-free process, making them synthetically accessible.[1][6]

Sulfonimidamides: Aza-Analogs with Unique Properties

Sulfonimidamides are aza-analogs of sulfonamides and can be considered as potential bioisosteres for the ethylsulfonyl group.[7][8]

  • Structural and Electronic Features: The replacement of an oxygen atom with a nitrogen atom in the sulfonyl group alters the geometry and electronic distribution, which can impact binding affinity and selectivity.[9]

  • Pharmacokinetic Profile: The introduction of a sulfonimidamide moiety can influence a compound's pharmacokinetic properties, although the specific effects are highly context-dependent and require experimental validation.[7]

Comparative Analysis: Ethylsulfonyl vs. Bioisosteres

The true value of a bioisosteric replacement can only be assessed through direct experimental comparison. While specific data for the ethylsulfonyl group is limited, we can draw parallels from studies on related sulfonyl-containing compounds.

Table 1: Comparative Physicochemical and In Vitro Properties of a Hypothetical Ethylsulfonyl-Containing Compound and its Sulfoximine Analog

PropertyEthylsulfonyl AnalogSulfoximine AnalogRationale for Change
Molecular Weight XX + 13 (for N-H)Introduction of a nitrogen atom.
cLogP HigherLowerIncreased polarity of the sulfoximine group.[5]
Aqueous Solubility LowerHigherIncreased polarity and hydrogen bonding capacity.[3][5]
Metabolic Stability (in vitro) ModeratePotentially HigherAltered susceptibility to metabolic enzymes.[3]
Cell Permeability (e.g., Caco-2) ModerateVariableDependent on the balance of polarity and other factors.[4][5]

Note: This table is illustrative and the actual changes will be highly dependent on the specific molecular scaffold.

Experimental Protocols for Evaluation

To rigorously assess the impact of a bioisosteric replacement, a series of standardized in vitro assays are essential.

Protocol 1: Synthesis of N-Cyano Sulfoximines

This protocol is adapted from established metal-free methods.[1][6]

Objective: To synthesize the N-cyano sulfoximine analog of an ethylsulfonyl-containing compound from its corresponding ethyl sulfide precursor.

Materials:

  • Ethyl sulfide derivative of the parent molecule

  • Cyanogen amide

  • Potassium tert-butoxide (t-BuOK)

  • N-bromosuccinimide (NBS)

  • Methanol (MeOH)

  • m-chloroperoxybenzoic acid (m-CPBA)

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

Step 1: Imination of the Sulfide

  • Dissolve the ethyl sulfide derivative (1.0 equiv), cyanogen amide (1.3 equiv), and t-BuOK (1.2 equiv) in MeOH.

  • Add NBS (1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-cyano sulfilimine by flash column chromatography.

Step 2: Oxidation of the Sulfilimine

  • Dissolve the purified N-cyano sulfilimine (1.0 equiv) in EtOH.

  • Add K2CO3 (3.0 equiv) and m-CPBA (1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the sulfilimine is consumed (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) after adding water.

  • Dry the organic layer, concentrate, and purify the N-cyano sulfoximine by flash column chromatography.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay to predict passive transcellular permeability.

Objective: To determine the permeability coefficient (Pe) of the ethylsulfonyl compound and its bioisosteric analogs.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)

  • Donor and acceptor plates

  • Test compounds (dissolved in a suitable buffer, e.g., phosphate-buffered saline with a small percentage of DMSO)

  • UV/Vis spectrophotometer or LC-MS for quantification

Procedure:

  • Prepare solutions of the test compounds in the donor buffer.

  • Add the appropriate buffer to the acceptor wells.

  • Place the donor plate onto the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the test compounds in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the appropriate equations.

Protocol 3: Caco-2 Cell Permeability Assay

This cell-based assay provides a more biologically relevant measure of intestinal permeability, including the potential for active transport.[10][11][12]

Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compounds

  • LC-MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer (e.g., by measuring transepithelial electrical resistance, TEER).

  • Wash the cell monolayers with transport buffer.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a defined period (e.g., 2 hours) at 37 °C.

  • At the end of the incubation, collect samples from the opposite chamber.

  • Determine the concentration of the test compound in the collected samples by LC-MS.

  • Calculate the Papp values for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters.

Protocol 4: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds in liver microsomes or hepatocytes.

Materials:

  • Liver microsomes (e.g., human, rat) or cryopreserved hepatocytes

  • NADPH regenerating system (for microsomes)

  • Incubation buffer

  • Test compounds

  • LC-MS for quantification

Procedure:

  • Pre-warm the liver microsome or hepatocyte suspension to 37 °C.

  • Initiate the metabolic reaction by adding the test compound (and the NADPH regenerating system for microsomes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) from the disappearance rate of the parent compound and subsequently determine the intrinsic clearance (CLint).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Bioisosteric replacements for the ethylsulfonyl group.

Caption: Experimental workflow for evaluating bioisosteric replacements.

Conclusion

The bioisosteric replacement of an ethylsulfonyl group with moieties such as sulfoximines and sulfonimidamides presents a valuable strategy for optimizing the properties of drug candidates.[2][15] By carefully selecting a replacement and rigorously evaluating its impact through the experimental protocols outlined in this guide, researchers can navigate the complexities of lead optimization and accelerate the development of safer and more effective therapeutics. The key to successful bioisosteric replacement lies in a deep understanding of the structure-activity and structure-property relationships, supported by robust experimental data.[16][17]

References

  • Bolm, C., & Mancheño, O. G. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Letters, 9(19), 3809–3811. [Link]

  • Organic Chemistry Portal. (n.d.). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. [Link]

  • Seo, Y. J., Kim, E., Oh, I. S., Hyun, J. Y., Song, J. H., Lim, H. J., & Park, S. J. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 13(36), 25357–25361. [Link]

  • RWTH Publications. (2021). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. [Link]

  • Volpe, D. A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 2(5), 733-744. [Link]

  • Labinsights. (2023, May 8). Method for Determination of Drug Permeability. [Link]

  • DiVA. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • Expert Opinion on Drug Discovery. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. [Link]

  • PubMed. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

  • Sharma, N., Chauhan, A. S., & Jain, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. [Link]

  • National Center for Biotechnology Information. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. [Link]

  • PubMed. (2017). Sulfoximines From a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Macquarie University Research Portal. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. [Link]

  • ResearchGate. (2024). Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. [Link]

  • Amazon S3. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

  • National Center for Biotechnology Information. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. [Link]

  • RWTH Publications. (2019). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. [Link]

  • ChemRxiv. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]

  • Open Access Pub. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • National Center for Biotechnology Information. (2021). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubMed. (1993). Sulfonimidamide analogs of oncolytic sulfonylureas. [Link]

  • MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 4-((Ethylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Do NOT dispose of down the drain). Primary Hazard Class: Corrosive (Skin/Eye), Irritant.[1][2] Waste Stream: Non-Halogenated Organic (unless mixed with halogens) or Organic Bases. Disposal Method: High-temperature incineration via licensed contractor.

Chemical Profile & Risk Assessment

Author's Note: As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's "personality." You are dealing with a bifunctional molecule: a piperidine ring (secondary amine) and a sulfone tail .

  • The Piperidine Moiety (The Base): This secondary amine (pKa ~11) is responsible for the compound's corrosivity and potential to cause severe eye damage. It dictates that the waste must be segregated from acids to prevent exothermic neutralization in the waste container.

  • The Sulfone Moiety (The Stabilizer): The ethylsulfonyl group adds polarity and chemical stability. Unlike sulfides, sulfones are already oxidized, meaning they are chemically robust but can persist in the environment, making drain disposal strictly prohibited due to aquatic toxicity risks.

Physical Properties (Estimated)
PropertyValue/DescriptionOperational Implication
Physical State Likely Solid or Viscous LiquidSolids require dissolution for certain analyses but can be disposed of as solid waste.
Basicity Basic (Secondary Amine)Crucial: Incompatible with strong acids and oxidizers.
Solubility Soluble in DCM, Methanol, DMSOUse these solvents for rinsing glassware.
Flash Point >100°C (Predicted)Combustible but not highly flammable (unless in solvent).

Waste Segregation Logic

The most common error in disposing of piperidine derivatives is misclassification. Follow this logic gate to ensure compliance with RCRA (US) or CLP (EU) standards.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Bin: Solid Hazardous Waste (Trace Contaminated) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO, Water) SolventCheck->NonHalogenated No BinHalo Bin: Halogenated Organic (High BTU Incineration) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic (Organic Bases) NonHalogenated->BinNonHalo

Figure 1: Decision tree for segregating 4-((Ethylsulfonyl)methyl)piperidine waste. Note that "Organic Bases" is the preferred sub-stream for non-halogenated liquids to prevent pH conflicts.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired reagent or excess solid from synthesis.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately. Mark as "Toxic" and "Corrosive."[3]

  • Transfer: Scoop solid material using a disposable spatula. Do not generate dust.[1][2][4][5][6]

    • Expert Tip: If the solid is sticky or hygroscopic (common with piperidines), dissolve it in a small amount of methanol before transferring to the liquid waste stream (Protocol B) to ensure complete removal.

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened wipe. Dispose of the wipe in the solid hazardous waste bin.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Context: HPLC effluent, reaction mixtures, or dissolved solids.

  • pH Check: Ensure the waste stream is compatible. Do not pour this basic solution into a container holding acidic waste (e.g., TFA digests) without checking for heat evolution.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Waste .

    • If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic Waste .

  • Rinsing: Triple rinse all glassware with a combustible solvent (Ethanol or Acetone). Add rinsate to the waste container.

    • Why? Incinerators use the caloric value of the solvent to destroy the piperidine ring efficiently.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol is recommended).

  • Deface Labels: completely remove or marker over the original label.

  • Disposal:

    • US (RCRA): If "RCRA Empty" (less than 3% by weight remains), the bottle can often be recycled or trashed (consult local EHS).

    • Best Practice: Treat the rinsed bottle as chemically contaminated glass waste to eliminate any risk of downstream exposure.

Emergency Spill Response

In the event of a spill, the basicity of the piperidine moiety is the primary concern.

SpillResponse Alert SPILL DETECTED Alert Personnel Assess Assess Volume & State Alert->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE TypeSolid Solid Spill PPE->TypeSolid TypeLiquid Liquid Spill PPE->TypeLiquid ActionSolid Cover with wet paper towel to prevent dust TypeSolid->ActionSolid ActionLiquid Absorb with Vermiculite or Chemizorb® TypeLiquid->ActionLiquid Clean Scoop into Waste Container ActionSolid->Clean ActionLiquid->Clean Decon Wash area with mild acid (Citric) then soap & water Clean->Decon

Figure 2: Operational workflow for spill containment. Note the specific instruction to prevent dust for solids.

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Guidance
US EPA (RCRA) Unlisted Hazardous WasteD002 (Corrosivity) if pH > 12.5. Otherwise, dispose as general organic hazardous waste.
EU (CLP) Corrosive / IrritantH314 (Causes severe skin burns), H318 (Eye damage).
DOT (Transport) Corrosive Liquid/SolidUN 3263 (Corrosive solid, basic, organic, n.o.s.) or UN 3267 (Corrosive liquid, basic, organic, n.o.s.).
Final Scientist's Note on Incineration

Do not attempt to degrade this chemical using bleach (hypochlorite). While bleach oxidizes amines, the reaction with secondary amines can form N-chloropiperidines , which are potentially explosive and toxic. Thermal destruction (incineration) is the only self-validating, safe disposal method.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Piperidine Derivatives.

  • Sigma-Aldrich (Merck).Safety Data Sheet: 4-Methylpiperidine (Structural Analog).
  • US Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard procedures for organic amine disposal).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Ethylsulfonyl)methyl)piperidine
Reactant of Route 2
4-((Ethylsulfonyl)methyl)piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。